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Compound of Interest

Compound Name: HG-10-102-01

Cat. No.: B15602763 Get Quote

This guide provides a comprehensive comparison of the potent and selective Leucine-rich

repeat kinase 2 (LRRK2) inhibitor, HG-10-102-01, with other relevant compounds. The data

presented is based on published experimental findings, offering researchers, scientists, and

drug development professionals a valuable resource for evaluating its performance.

Quantitative Data Comparison
The following tables summarize the key quantitative data for HG-10-102-01 and its

comparators.

Table 1: In Vitro Potency of LRRK2 Inhibitors

Compound Target IC50 (nM) Reference

HG-10-102-01 LRRK2 (wild-type) 20.3 [1][2][3]

HG-10-102-01
LRRK2 (G2019S

mutant)
3.2 [1][2]

LRRK2-IN-1 LRRK2 - [4]

CZC-25146 LRRK2 - [4]

Note: Specific IC50 values for LRRK2-IN-1 and CZC-25146 were not detailed in the provided

search results, but they are recognized as first-generation LRRK2 inhibitors.
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Table 2: Cellular Activity of HG-10-102-01 and a PROTAC Degrader

Compound Cell Line Assay EC50 (nM) Reference

HG-10-102-01
G2019S LRRK2

MEFs

Rab10

Phosphorylation

Inhibition

110 [5]

HG-10-102-01
WT LRRK2

MEFs

Rab10

Phosphorylation

Inhibition

214 [5]

XL01126
G2019S LRRK2

MEFs

Rab10

Phosphorylation

Inhibition

~18 [5][6]

XL01126 WT MEFs

Rab10

Phosphorylation

Inhibition

~71 [5][6]

Note: XL01126 is a PROTAC degrader derived from HG-10-102-01. The EC50 values for

XL01126 are estimated from figures in the source material and show it to be approximately 6-

fold and 3-fold more potent in G2019S and WT MEFs, respectively.[5][6]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay
The inhibitory activity of HG-10-102-01 against LRRK2 and other kinases was determined

using in vitro kinase assays. While the specific proprietary assay details are not fully disclosed,

a general protocol involves:

Enzyme and Substrate Preparation: Recombinant LRRK2 enzyme (wild-type or mutant) and

a suitable substrate are prepared in an assay buffer.

Compound Dilution: HG-10-102-01 is serially diluted to a range of concentrations.
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Reaction Initiation: The kinase reaction is initiated by adding ATP.

Incubation: The reaction mixture is incubated for a specified period at a controlled

temperature.

Detection: The level of substrate phosphorylation is quantified using methods such as

radioactivity-based assays (e.g., ³²P-ATP) or fluorescence-based immunoassays.

IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of

enzyme activity (IC50) is calculated from the dose-response curve.

Cellular LRRK2 Phosphorylation Assay
The ability of HG-10-102-01 to inhibit LRRK2 phosphorylation in cells was assessed using the

following protocol:[2][4]

Cell Culture: HEK293 cells stably expressing GFP-tagged wild-type or mutant LRRK2,

mouse Swiss 3T3 cells, or mouse embryonic fibroblast (MEF) cells are cultured under

standard conditions.

Compound Treatment: Cells are treated with increasing concentrations of HG-10-102-01
(e.g., 0-3 µM) or DMSO as a vehicle control for 90 minutes.[2]

Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

Immunoblotting: Cell lysates are subjected to SDS-PAGE and transferred to a membrane.

The membrane is then probed with primary antibodies specific for phosphorylated LRRK2 (at

Ser910 and Ser935) and total LRRK2.

Detection and Quantification: Horseradish peroxidase-conjugated secondary antibodies and

a chemiluminescent substrate are used for detection. The band intensities are quantified to

determine the ratio of phosphorylated LRRK2 to total LRRK2.

In Vivo LRRK2 Inhibition in Mice
The brain penetrance and in vivo efficacy of HG-10-102-01 were evaluated in mice:[2]

Animal Model: Male C57BL/6 mice are used for the study.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b15602763?utm_src=pdf-body
https://www.medchemexpress.com/HG-10-102-01.html
https://www.researchgate.net/figure/Compound-HG-10-102-01-4-inhibits-LRRK2-in-cells-HEK293-cells-stably-expressing-a_fig2_290434863
https://www.benchchem.com/product/b15602763?utm_src=pdf-body
https://www.medchemexpress.com/HG-10-102-01.html
https://www.benchchem.com/product/b15602763?utm_src=pdf-body
https://www.medchemexpress.com/HG-10-102-01.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Administration: HG-10-102-01 is administered via intraperitoneal (IP) injection at

various doses (e.g., 10, 30, 50, and 100 mg/kg).

Tissue Collection: At a specified time point after administration, tissues such as the brain,

kidney, and spleen are collected.

Protein Extraction and Analysis: Tissues are processed to extract proteins, and the levels of

LRRK2 phosphorylation at Ser910 and Ser935 are analyzed by immunoblotting as described

in the cellular assay protocol.

Visualizations
LRRK2 Signaling Pathway and Inhibition
The following diagram illustrates the signaling pathway involving LRRK2 and the mechanism of

inhibition by HG-10-102-01.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b15602763?utm_src=pdf-body
https://www.benchchem.com/product/b15602763?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LRRK2 Kinase ActivityInhibition Downstream Effect

LRRK2 Phosphorylated Rab10Phosphorylates Altered Cellular ProcessesHG-10-102-01 Inhibits

1. Culture Cells
(e.g., HEK293, MEFs)

2. Treat with HG-10-102-01
(various concentrations)

3. Cell Lysis and
Protein Extraction

4. Immunoblotting for
p-LRRK2 and Total LRRK2

5. Densitometry and
Data Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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